molecular formula C21H22N2O3S B11357153 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11357153
M. Wt: 382.5 g/mol
InChI Key: ITTKLRIKSJLURL-UHFFFAOYSA-N
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Description

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body. Its unique structure, which includes a benzothiazole ring and a piperidine moiety, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-aminobenzothiazole with 4-piperidone, followed by acetylation with 2-methoxyphenoxyacetyl chloride. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane, and catalysts like piperidine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with hydroxyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved in these effects are complex and may include G-protein coupled receptor signaling and downstream effector mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a piperidine moiety, which contributes to its distinct pharmacological profile. Its ability to interact with multiple receptor subtypes and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry.

Biological Activity

The compound 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of 342.45 g/mol. The structure features a benzothiazole core linked to a piperidine ring and a methoxyphenoxyacetyl group, which may contribute to its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Research indicates that benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against A431 (skin), A549 (lung), and H1299 (lung) cancer cells by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : These compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
  • Modulation of Inflammatory Pathways : By downregulating inflammatory mediators, this compound can mitigate chronic inflammation .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Study on Antitumor Activity : A recent study synthesized multiple benzothiazole derivatives and evaluated their effects on cancer cell lines. Among these, certain compounds exhibited significant cytotoxicity against A549 cells at concentrations as low as 1 µM, indicating strong potential for anticancer drug development .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzothiazoles. It was found that specific derivatives could significantly lower levels of inflammatory markers in vitro, suggesting their usefulness in managing inflammatory conditions .

Data Table: Biological Activities of Related Benzothiazole Compounds

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
6-chloro-N-(4-nitrobenzyl)AntitumorA4312
PMX610AntitumorNon-small cell lung0.5
Compound 4iAntitumorHOP-921
Benzothiazole Derivative XAnti-inflammatoryMacrophages10

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H22N2O3S/c1-25-17-7-3-4-8-18(17)26-14-20(24)23-12-10-15(11-13-23)21-22-16-6-2-5-9-19(16)27-21/h2-9,15H,10-14H2,1H3

InChI Key

ITTKLRIKSJLURL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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